1,2-Hexanoylphosphatidylcholine

Description

Properties

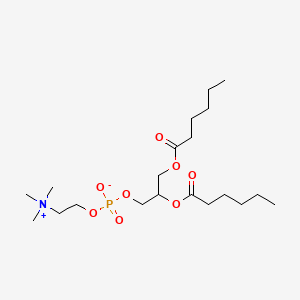

IUPAC Name |

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZARZBAWHITHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968679 | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53892-41-4 | |

| Record name | 1,2-Hexanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Hexanoylphosphatidylcholine (DHPC): Architecture, Kinetics, and Bicelle Assembly

[1][2][3]

Executive Summary

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic short-chain phospholipid (C6:0) that serves as a critical surfactant in structural biology.[1][3] Unlike traditional detergents that form spherical micelles, DHPC is unique in its ability to interdigitate with long-chain phospholipids (e.g., DMPC) to form bicelles —disk-shaped membrane mimetics.[1][2][3]

This guide moves beyond basic datasheet parameters to explore the mechanistic role of DHPC in stabilizing membrane proteins for solution and solid-state NMR.[3] It provides validated protocols for bicelle assembly, emphasizing the thermodynamic control of lipid segregation (q-value) and the prevention of ester hydrolysis.

Chemical & Physical Specifications

DHPC occupies a specific niche between monomeric surfactants and bilayer-forming lipids.[1][2][3] Its high Critical Micelle Concentration (CMC) relative to long-chain lipids is the driving force behind its rapid exchange rates, a property essential for averaging chemical shift anisotropy in isotropic NMR.[1][2][3]

Table 1: Physicochemical Properties of DHPC

| Property | Value / Characteristic | Technical Note |

| IUPAC Name | 1,2-dihexanoyl-sn-glycero-3-phosphocholine | Short-chain analog of Lecithin.[1][2][3] |

| CAS Number | 34506-67-7 | |

| Molecular Weight | 453.51 g/mol | Zwitterionic headgroup.[1][2][3] |

| Molecular Formula | C₂₀H₄₀NO₈P | |

| CMC | ~14–16 mM (in H₂O) | High CMC implies rapid monomer-micelle exchange ( |

| Aggregation Number | ~17–27 monomers | Forms small, prolate ellipsoidal micelles in isolation.[1][3] |

| Solubility | >100 mg/mL (Water) | Highly hygroscopic; handle under dry nitrogen/argon.[1][2][3] |

| Phase Transition ( | < 0°C | Exists in liquid-crystalline ( |

| Hydrolysis Risk | Moderate | Ester linkages at sn-1/sn-2 are pH/temp labile.[1][2][3] |

Structural Mechanistics: The "Rim" Stabilization Theory

The utility of DHPC lies in its geometric incompatibility with long-chain lipids like DMPC (Dimyristoylphosphatidylcholine).[1][2][3]

The Segregation Principle

When mixed, DMPC and DHPC do not form a homogeneous bilayer. Instead, they segregate based on spontaneous curvature:[1][2]

-

Planar Region: DMPC (C14 tails) forms a flat bilayer, ideal for housing transmembrane helices.[1][2][3]

-

Rim Region: DHPC (C6 tails) possesses a larger headgroup-to-tail cross-sectional area ratio.[1][2][3] It preferentially occupies the high-curvature "rim" of the disk, shielding the hydrophobic DMPC tails from the aqueous solvent.

Visualization of Bicelle Architecture

The following diagram illustrates the segregation of lipids in a bicelle and the transition between isotropic and aligned phases based on the q-value (molar ratio of DMPC:DHPC).

Applications in High-Resolution NMR

The choice of DHPC concentration is dictated by the q-value , defined as:

Isotropic Bicelles ( )[1][2][3]

-

Usage: Solution NMR (TROSY).

-

Mechanism: Small disks tumble rapidly enough to average out dipolar couplings.[1][2][3]

-

Expert Insight: Unlike DPC micelles, isotropic bicelles provide a true bilayer environment, reducing the risk of protein denaturation often seen with harsh detergents.

Magnetically Aligned Bicelles ( )

-

Usage: Solid-state NMR or RDC (Residual Dipolar Coupling) measurement.[1][2][3]

-

Mechanism: Large disks align with their normal perpendicular to the magnetic field (

).[1][3] -

Expert Insight: Temperature control is critical. At

(gel phase), alignment is lost.[1][2][3] Measurements must be performed above the phase transition of the long-chain lipid (typically >30°C for DMPC).

Protocol: Preparation of DMPC/DHPC Bicelles

Objective: Create a stable, homogeneous bicelle solution at

Materials

-

DHPC (powder or chloroform stock - powder preferred to avoid solvent contamination)[1][2][3]

-

Buffer: 20 mM Phosphate, pH 6.5, 100 mM NaCl (Avoid pH > 7.5 to prevent hydrolysis).[1][3]

Workflow

Detailed Steps & Causality

-

Solubilization: Dissolve DHPC in the buffer first.

-

Addition: Add the calculated mass of DMPC to the DHPC solution.

-

Temperature Cycling (The Critical Step):

-

Heat to 42°C (above DMPC

of 24°C) for 15 mins. Reason: Melts DMPC chains, allowing mobility.[1][3] -

Cool to 4°C (ice bath) for 15 mins. Reason: Forces lipids to reorganize; DHPC segregates to edges as DMPC solidifies.[1][3]

-

Repeat 3-4 times until the solution is optically clear (isotropic) or slightly opalescent (aligned).[1][2][3]

-

-

Protein Incorporation: Add purified membrane protein concentrate to the clear bicelle solution.

-

Note: Ensure the protein buffer matches the bicelle buffer to prevent pH shock.

-

Stability & Handling: The Hydrolysis Trap

A common failure mode in long-term NMR experiments is the degradation of DHPC, leading to sample precipitation.

The Mechanism of Failure

DHPC contains ester linkages at the sn-1 and sn-2 positions.[1][2][3] In aqueous environments, these hydrolyze to form:

-

Lyso-PC: A detergent with different curvature properties.[1][2][3]

-

Hexanoic Acid: Lowers the pH of the sample.

Consequence: As hexanoic acid accumulates, the pH drops, accelerating further acid-catalyzed hydrolysis (autocatalytic loop).[1][2][3] The q-value shifts effectively as DHPC is lost, destabilizing the bicelles and causing the membrane protein to precipitate.

Mitigation Strategies

-

Buffer Choice: Use strong buffering capacity (e.g., 50 mM Phosphate or HEPES) rather than Tris (which has poor buffering at pH < 7).[1][2][3]

-

pH Control: Maintain pH 6.0 – 6.5. Hydrolysis rates are lowest near pH 6.0.[1][3]

-

Ether Analogs: For experiments requiring >1 week at elevated temperatures (e.g., 37°C), use 1,2-di-O-hexyl-sn-glycero-3-phosphocholine .[1][2][3] The ether linkages are chemically inert to hydrolysis.[5]

References

-

Sanders, C. R., & Prosser, R. S. (1998).[1][3] Bicelles: a model membrane system for all seasons? Structure.[1][3][5][6][7][8] Link

-

Tjandra, N., & Bax, A. (1997).[1][3] Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science.[1][3] Link[1][2][3]

-

Ottiger, M., & Bax, A. (1999).[1][3] Bicelle-based liquid crystals for NMR-measurement of dipolar couplings at acidic and basic pH values.[1][2][3] Journal of Biomolecular NMR.[1][3] Link[1][2][3]

-

Marcotte, I., & Auger, M. (2005).[1][3] Bicelles as model membranes for solid- and solution-state NMR studies of membrane peptides and proteins.[1][2][3] Concepts in Magnetic Resonance Part A. Link[1][2][3]

-

Avanti Polar Lipids. Technical Data: Bicelle Preparation.Link[1][2][3]

Sources

- 1. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine solution,20mg/mLCHCl3, =99 34506-67-7 [sigmaaldrich.com]

- 2. larodan.com [larodan.com]

- 3. caymanchem.com [caymanchem.com]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. avantiresearch.com [avantiresearch.com]

- 6. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Dihexanoyl-SN-glycero-3-phosphocholine-D22, 328946-18-5 | BroadPharm [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine in Membrane Biophysics Research

Executive Summary

The study of membrane proteins, which constitute over half of all modern drug targets, is fundamentally limited by the challenge of maintaining their structure and function outside the native cell membrane. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain synthetic phospholipid, has emerged as a cornerstone tool in membrane biophysics, enabling the creation of tailored membrane mimetics. This guide provides an in-depth technical overview of DHPC, elucidating the physicochemical principles that govern its application and presenting field-proven protocols for its use in forming bicelles for structural biology and as a gentle detergent for membrane protein solubilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DHPC to accelerate their research into this critical class of proteins.

Core Principles: The Physicochemical Profile of DHPC

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a dialkyl phosphoglyceride characterized by two six-carbon (hexanoyl) acyl chains esterified to a glycerol backbone, with a phosphocholine headgroup at the sn-3 position.[1][2] This seemingly simple structure imparts a unique set of properties that are central to its utility in membrane biophysics.

Unlike long-chain phospholipids that self-assemble into extensive bilayer vesicles, the short, saturated acyl chains of DHPC render it water-soluble.[3][4] In aqueous solution, DHPC exists as monomers until a specific threshold is reached, the Critical Micelle Concentration (CMC) . Above the CMC, DHPC molecules spontaneously assemble into small, roughly spherical micelles.[5][6] This behavior is the foundation of its function as both a detergent and a component of more complex membrane mimetics.

Table 1: Key Physicochemical Properties of DHPC

| Property | Value | Scientific Significance & Application Context |

| Molecular Weight | 453.51 g/mol | Critical for precise molar concentration calculations in bicelle and micelle preparations. |

| Critical Micelle Concentration (CMC) | ~15-16 mM in water | This relatively high CMC is a key advantage.[7][8] It allows for the easy removal of monomeric DHPC by dialysis, which is crucial for downstream applications like crystallization or functional assays where detergents can interfere. |

| Aggregation Number | Varies (e.g., ~20-50) | Represents the number of DHPC monomers per micelle, influencing the size of the resulting particle. This is a key factor in solubilizing membrane proteins of different sizes. |

| Chain Length | 6 carbons (Hexanoyl) | The short chain length prevents the formation of stable bilayers, driving micelle formation and enabling its role as a "rim" lipid in bicelles.[3][4] |

Figure 1: DHPC Self-Assembly into Micelles

Caption: Below the CMC, DHPC exists as monomers. Above the CMC, they form micelles.

The Bicelle System: A Near-Native Bilayer for Structural Biology

The most powerful application of DHPC is in the formation of bicelles (bilayered micelles). These are discoidal nanostructures composed of a central planar bilayer of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which is stabilized by a rim of DHPC that shields the hydrophobic acyl chains from the aqueous solvent.[7]

This architecture provides a more biologically relevant, planar lipid bilayer environment for embedded membrane proteins compared to the highly curved surface of a spherical detergent micelle. The properties of the bicelle can be precisely tuned by altering the molar ratio of the long-chain lipid (L) to the short-chain lipid (S), known as the q-ratio (q = [L]/[S]) .

-

Small, Isotropic Bicelles (q < 1): These fast-tumbling, disc-like structures are ideal for high-resolution solution NMR studies and are increasingly utilized for cryo-electron microscopy (cryo-EM).[9]

-

Large, Anisotropic Bicelles (q ≥ 2.5): At higher q-ratios, the discs become larger and can align in a magnetic field, a property exploited in solid-state NMR to determine the orientation of membrane-associated molecules.

In-Depth Protocol: Preparation of Isotropic Bicelles for Membrane Protein Reconstitution

This protocol details a robust method for preparing small, isotropic DMPC/DHPC bicelles (q=0.5) and reconstituting a purified membrane protein for structural or functional analysis.

Causality Behind the Choices:

-

Co-solubilization in Chloroform: This step is critical to ensure a truly homogenous mixture of the two lipids at the molecular level before hydration.

-

High Vacuum Drying: Residual organic solvent can alter the physical properties of the lipids and denature the target protein. Thorough removal is non-negotiable.

-

Hydration Above Tm: Hydrating above the main phase transition temperature (Tm) of the long-chain lipid (DMPC Tm = 23°C) ensures the lipid is in a fluid state, facilitating the spontaneous formation of well-defined bicelles.[7][10]

-

Detergent Removal: The detergent used to initially purify the membrane protein must be removed to allow the protein to partition into the bicelle bilayer. Bio-Beads are a common and effective method for this.

Step-by-Step Methodology:

-

Lipid Film Formation: a. In a clean glass vial, combine DMPC and DHPC from chloroform stocks to achieve a final molar ratio (q-ratio) of 0.5. b. Evaporate the chloroform under a gentle stream of inert nitrogen gas, rotating the vial to create a thin, even lipid film on the inner surface. c. Place the vial under high vacuum for a minimum of 4 hours (overnight is preferred) to remove all traces of chloroform.

-

Hydration & Bicelle Formation: a. Add the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to the dried lipid film to reach a final total lipid concentration of 10-15% (w/v).[11] b. Incubate the vial at 30-35°C (above the Tm of DMPC) for 1-2 hours. c. Vortex the solution intermittently every 15-20 minutes until the lipid film is fully resuspended and the solution becomes clear, indicating bicelle formation.

-

Membrane Protein Reconstitution: a. While maintaining the temperature at 30-35°C, add the purified, detergent-solubilized membrane protein to the pre-formed bicelle solution. A typical starting point is a 1:1 to 4:1 lipid-to-protein weight ratio.[12] b. Gently mix and incubate for 1 hour to allow the protein to insert into the bicelles.

-

Detergent Removal: a. Cool the mixture to 4°C. b. Add prepared Bio-Beads SM-2 (or a similar adsorbent) at a concentration of ~20 mg per 100 µL of sample. c. Incubate with gentle end-over-end rotation at 4°C for 2-4 hours. d. Carefully remove the supernatant containing the protein-reconstituted bicelles from the beads. The sample is now ready for analysis.

Figure 2: Experimental Workflow for Protein Reconstitution into Bicelles

Caption: A self-validating workflow for preparing membrane proteins in isotropic bicelles.

DHPC as a Gentle Solubilizing Detergent

Beyond its role in bicelles, DHPC itself can be used as a mild, non-denaturing detergent for extracting membrane proteins from the cell membrane.[13] Its mechanism involves partitioning into the lipid bilayer, disrupting it, and forming small mixed micelles containing the protein, often with some associated native lipids.[13][14] This preservation of the local lipid environment can be crucial for maintaining protein activity.[13]

Trustworthiness in Protocol Design:

A successful solubilization protocol hinges on finding the "sweet spot" that maximizes extraction yield while preserving the protein's native fold and function.[14]

-

Detergent Concentration: The working concentration of DHPC must be well above its CMC (typically 2-4 times the CMC) to ensure a sufficient population of micelles is available to capture the extracted protein.[13]

-

Protein-to-Detergent Ratio: This must be empirically determined. A common starting point is a detergent-to-protein weight ratio of 10:1.[] Too little detergent results in incomplete solubilization, while too much can strip essential lipids and lead to denaturation.

-

Temperature and Incubation Time: These parameters should be optimized. Solubilization is often performed at 4°C to minimize proteolytic degradation, with incubation times ranging from 30 minutes to a few hours.

Figure 3: Logical Framework for Solubilization Optimization

Sources

- 1. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. caymanchem.com [caymanchem.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubilization of DMPC and DPPC vesicles by detergents below their critical micellization concentration: high-sensitivity differential scanning calorimetry, Fourier transform infrared spectroscopy and freeze-fracture electron microscopy reveal two interaction sites of detergents in vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. drorlist.com [drorlist.com]

- 13. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solubilization of Membrane Proteins [sigmaaldrich.com]

Solubility & Handling of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

A Technical Guide for Structural Biology and Formulation

Executive Summary

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid (C6:0) that occupies a unique niche in membrane biophysics. Unlike long-chain phosphatidylcholines (e.g., DMPC, DPPC) which form stable bilayers, DHPC acts as a surfactant due to its high Critical Micelle Concentration (CMC ~15 mM).

Its primary utility lies in its ability to solubilize membrane proteins and, most notably, to stabilize bicelles (bilayered micelles) when mixed with long-chain lipids. This guide details the solubility landscape of DHPC, providing evidence-based protocols for solvent selection, stock preparation, and bicelle generation.

Physicochemical Profile

Understanding the solubility of DHPC requires analyzing its molecular architecture. It possesses a large, zwitterionic phosphocholine headgroup relative to its short hydrophobic di-hexanoyl tail.

| Parameter | Value / Characteristic | Implication |

| Molecular Formula | C₂₀H₄₀NO₈P | MW: 453.5 g/mol |

| CMC | ~15–16 mM (in H₂O) | High water solubility; acts as a detergent at >16 mM. |

| Hygroscopicity | Very High | Rapidly absorbs atmospheric moisture; weigh in controlled humidity. |

| Phase Behavior | Micellar (Liquid Crystalline) | Does not form bilayers alone; forms micelles. |

Solubility Landscape

The solubility of DHPC is dictated by its amphiphilic nature. While the short chains allow solubility in water, the molecule retains significant solubility in polar organic solvents.

Solvent Compatibility Table

| Solvent | Solubility Rating | Typical Conc. | Application Context |

| Chloroform | Excellent | >50 mg/mL | Gold Standard for lipid film generation. Ensures molecular dispersion. |

| Methanol | Excellent | >50 mg/mL | Used in co-solvent mixtures (e.g., CHCl₃:MeOH) to break aggregates. |

| Ethanol | Good | >30 mg/mL | Alternative for injectable formulations; less toxic than chloroform. |

| Water / Buffer | Excellent | >100 mg/mL | Forms clear micellar solutions above CMC. Used for direct hydration. |

| DMSO | Good | >7 mg/mL | Used for specific compound screening libraries. |

| Hexane | Poor/Insoluble | <1 mg/mL | Not Recommended. The polar headgroup prevents solubility in non-polar alkanes. |

Mechanistic Insight: The "Like Dissolves Like" Nuance

-

Chloroform: Solvates the hydrophobic acyl chains effectively while accommodating the zwitterionic headgroup, preventing phase separation during drying.

-

Hexane: Fails to solvate the phosphocholine headgroup. If hexane is required (e.g., for specific extractions), it must be modified with a polar modifier like isopropanol (Hexane:IPA 3:2).

-

Water: The short C6 chains are not hydrophobic enough to drive the "hydrophobic effect" as strongly as C14+ chains, resulting in a high monomer concentration (CMC ~15 mM) before micellization occurs.

Experimental Workflows

Protocol A: Preparation of Lipid Films (For Bicelles)

Objective: To create a homogeneous lipid film of DMPC and DHPC for NMR bicelle preparation. Rationale: Co-dissolving in organic solvent ensures perfect mixing of the long-chain (DMPC) and short-chain (DHPC) lipids before hydration.

-

Stock Preparation:

-

Dissolve DMPC (long chain) in Chloroform at 20 mg/mL.

-

Dissolve DHPC (short chain) in Chloroform at 20 mg/mL. Note: DHPC is hygroscopic.[1] Equilibrate vial to room temp before opening to prevent water condensation.

-

-

Mixing:

-

Combine aliquots to achieve the desired q-value (molar ratio of DMPC/DHPC).

-

Formula:

-

Target: q=0.5 (small isotropic bicelles) to q=3.5 (large alignable bicelles).

-

-

Evaporation:

-

Stream dry Nitrogen (N₂) over the solution while rotating the vial.

-

Critical Step: A thin, clear film must form on the glass walls.

-

-

Desiccation:

-

Place the vial under high vacuum (<50 mTorr) for 4–12 hours.

-

Why? Residual chloroform can destabilize protein structures and alter NMR spectra.

-

Protocol B: Direct Hydration (Aqueous Stock)

Objective: To prepare a high-concentration DHPC stock for titrating into protein samples.

-

Weighing: Weigh DHPC powder rapidly. Use an anti-static gun if powder is charged/flying.

-

Solubilization: Add aqueous buffer (e.g., 50 mM Phosphate, pH 6.5).

-

Vortexing: Vortex until clear. No heating is usually required due to high solubility.

-

Storage: Store at -20°C. Warning: Aqueous solutions are prone to ester hydrolysis over weeks. Make fresh if possible.

Visualization: Bicelle Preparation Workflow

The following diagram illustrates the critical path for generating bicelles, highlighting the solvent exchange process.

Figure 1: Workflow for generating bicelles using the solvent-evaporation method. This method ensures uniform lipid distribution prior to hydration.

Stability & Troubleshooting

Hydrolysis Risk

DHPC contains ester linkages at the sn-1 and sn-2 positions.

-

Risk: In aqueous buffers (especially pH > 8.0 or < 5.0), these esters hydrolyze, releasing free fatty acids (hexanoic acid) and lyso-PC.

-

Impact: Hexanoic acid lowers the pH further and alters the q-ratio, destroying the bicelle morphology.

-

Mitigation: Use fresh stocks. Store organic stocks at -20°C (anhydrous).

Phase Separation

If the solution appears cloudy after hydration:

-

Check q-ratio: High q-ratios (>3.0) form large discs that may align and appear cloudy/viscous at room temperature (this is normal for alignable bicelles).

-

Temperature Cycling: The "Annealing" step (42°C to 4°C) is crucial to help the lipids sort into the correct morphology (DMPC in the planar bilayer, DHPC at the rim).

References

-

Avanti Polar Lipids. 06:0 PC (DHPC) Product Page & Physicochemical Data. Available at: [Link]

- Sanders, C. R., & Prosser, R. S. (1998).Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234.

- Ottiger, M., & Bax, A. (1999).Bicelle-based liquid crystals for NMR-measurement of dipolar couplings. Journal of Biomolecular NMR.

Sources

An In-Depth Technical Guide to the Aggregation Behavior of 1,2-Hexanoylphosphatidylcholine in Aqueous Solution

Introduction: The Significance of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) in Research and Development

1,2-Dihexanoyl-sn-glycero-3-phosphocholine, commonly known as DHPC, is a short-chain synthetic phospholipid that has garnered significant attention across various scientific disciplines, particularly in biochemistry, biophysics, and pharmaceutical sciences. Its amphipathic nature, characterized by a hydrophilic phosphocholine head group and two short, six-carbon acyl chains, dictates its self-assembly into a variety of supramolecular structures in aqueous environments. This behavior makes DHPC an invaluable tool for a range of applications, from the solubilization and stabilization of membrane proteins for structural studies to its use as a component in drug delivery systems.

This technical guide provides a comprehensive exploration of the aggregation behavior of DHPC in aqueous solutions. We will delve into the fundamental principles governing its self-assembly, the types of aggregates formed, and the critical factors that influence these structures. Furthermore, we will present detailed experimental protocols for characterizing DHPC aggregates, equipping researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile phospholipid in their work.

I. The Physicochemical Properties of DHPC: The Foundation of its Aggregation Behavior

The unique aggregation behavior of DHPC is a direct consequence of its molecular structure. The dual nature of the molecule—a polar head and nonpolar tails—drives its organization in water to minimize the unfavorable interactions between the hydrophobic acyl chains and the aqueous environment. This phenomenon, known as the hydrophobic effect, is the primary driving force behind the formation of micelles and other aggregates.[1]

Key Molecular Features of DHPC:

-

Chemical Structure: C₂₀H₄₀NO₈P[2]

-

Molecular Weight: 453.51 g/mol [2]

-

Acyl Chains: Two hexanoyl (C6) chains

-

Head Group: Phosphocholine

The short length of the acyl chains in DHPC is a critical determinant of its behavior. Unlike long-chain phospholipids that typically form bilayer structures like vesicles or liposomes, the relatively small hydrophobic volume of DHPC favors the formation of curved aggregates such as micelles.

II. Self-Assembly of DHPC in Aqueous Solution: From Monomers to Micelles

At very low concentrations in an aqueous solution, DHPC exists predominantly as individual molecules, or monomers. As the concentration increases, a point is reached where the monomers begin to self-assemble into organized structures. This transition is not gradual but occurs over a narrow concentration range, a hallmark of cooperative self-assembly.

The Critical Micelle Concentration (CMC)

The most fundamental parameter characterizing the aggregation of surfactants like DHPC is the Critical Micelle Concentration (CMC) . The CMC is defined as the concentration of surfactant at which the formation of micelles becomes significant.[3] Below the CMC, the properties of the solution, such as surface tension and conductivity, change linearly with concentration. Above the CMC, these properties show a distinct change in their concentration dependence, indicating the presence of micelles.

The CMC of DHPC is reported to be approximately 15 mM.[3] However, it is crucial to recognize that the CMC is not a fixed value and can be influenced by several factors.

Factors Influencing the CMC and Micelle Formation:

-

Temperature: The effect of temperature on the CMC of surfactants can be complex. For many nonionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[4] This behavior is a result of the interplay between the enthalpy and entropy of micellization.[5]

-

Ionic Strength: The presence of salts in the aqueous solution can significantly affect the CMC of ionic and zwitterionic surfactants. Generally, increasing the ionic strength of the solution leads to a decrease in the CMC. This is due to the screening of electrostatic repulsions between the charged head groups, which facilitates their closer packing into micelles.

-

pH: For phospholipids with ionizable groups, the pH of the solution can influence the charge state of the head group and, consequently, the CMC. The phosphocholine head group of DHPC is zwitterionic, meaning it carries both a positive and a negative charge, making its net charge neutral over a wide pH range. Therefore, the effect of pH on the CMC of DHPC is generally less pronounced compared to ionic surfactants.

III. The Supramolecular Architecture of DHPC Aggregates

Above its CMC, DHPC primarily forms small, roughly spherical micelles. The hydrophobic hexanoyl chains are sequestered in the core of the micelle, shielded from the surrounding water, while the hydrophilic phosphocholine head groups form the outer shell, interacting with the aqueous environment.

Beyond Simple Micelles: The Versatility of DHPC in Bicelle Formation

One of the most significant applications of DHPC is its use in the formation of bicelles , which are discoidal, lipid-bilayer-like structures. Bicelles are typically formed by mixing a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), with a short-chain phospholipid like DHPC.[3]

In this mixture, the DMPC molecules form a planar bilayer region, while the DHPC molecules preferentially locate at the high-curvature rim of the disc, effectively acting as a "detergent" that stabilizes the bilayer edges.[3] The size and properties of these bicelles can be controlled by varying the molar ratio of DMPC to DHPC (the 'q' value), the total lipid concentration, and the temperature.[3] These model membrane systems are particularly valuable for the structural and functional studies of membrane proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

A phase diagram for DMPC/DHPC mixtures at 20°C illustrates the different types of aggregates that can form, including vesicles, bicelles, and micelles, depending on the molar ratio of the two lipids and the total lipid concentration.[3]

IV. Experimental Characterization of DHPC Aggregates: A Practical Guide

A variety of biophysical techniques can be employed to characterize the aggregation behavior of DHPC. The choice of technique depends on the specific information sought, such as the CMC, the size and shape of the aggregates, or the thermodynamic parameters of micellization.

A. Determination of the Critical Micelle Concentration (CMC)

Fluorescence spectroscopy is a highly sensitive and widely used method for determining the CMC of surfactants.[7] This technique relies on the use of a fluorescent probe whose photophysical properties are sensitive to the polarity of its microenvironment.

This protocol outlines a standard procedure for determining the CMC of DHPC using the fluorescent probe DPH, which exhibits low fluorescence in polar environments (like water) and a significant increase in fluorescence intensity when partitioned into the hydrophobic core of micelles.[8]

Materials:

-

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

-

1,6-Diphenyl-1,3,5-hexatriene (DPH)

-

Tetrahydrofuran (THF), spectroscopic grade

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks and pipettes

-

Fluorometer

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of DHPC in the desired aqueous buffer (e.g., 100 mM).

-

Prepare a stock solution of DPH in THF (e.g., 1 mM).[8]

-

-

Preparation of Sample Series:

-

Prepare a series of DHPC solutions with varying concentrations, bracketing the expected CMC (e.g., from 1 mM to 30 mM). This can be done by serial dilution of the DHPC stock solution.

-

To each DHPC solution, add a small aliquot of the DPH stock solution to achieve a final DPH concentration that is very low and does not perturb the micellization process (e.g., 1 µM).[8] Ensure the volume of THF added is minimal (typically <1% of the total volume) to avoid affecting the solvent properties.

-

Prepare a blank sample containing only the buffer and the same final concentration of DPH.

-

-

Equilibration:

-

Allow the samples to equilibrate for a period of time (e.g., 1 hour) at a constant temperature, protected from light.[8]

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths for DPH on the fluorometer (e.g., excitation at 360 nm and emission at 430 nm).[8]

-

Measure the fluorescence intensity of each sample, including the blank.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank from each of the DHPC sample readings.

-

Plot the corrected fluorescence intensity as a function of the DHPC concentration (a semi-logarithmic plot is often used).

-

The resulting plot will typically show two distinct linear regions. Below the CMC, the fluorescence intensity will be low and relatively constant. Above the CMC, as DPH partitions into the hydrophobic micelle cores, the fluorescence intensity will increase sharply.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

B. Characterization of Aggregate Size and Shape

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for determining the size, size distribution, and shape of DHPC aggregates in solution.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

Sample Preparation:

-

Prepare DHPC solutions in a suitable buffer at concentrations above the CMC (e.g., 20-50 mM).

-

The solvent should be of high purity and free from dust and other particulates. It is highly recommended to filter the buffer through a 0.1 or 0.22 µm filter before use.[9]

-

Filter the final DHPC solution through a low-protein-binding filter (e.g., 0.1 µm) directly into a clean, dust-free DLS cuvette.[2]

-

Ensure the sample is free of air bubbles.

-

Allow the sample to thermally equilibrate in the DLS instrument for at least 10-15 minutes before measurement.[9]

Data Acquisition and Analysis:

-

Perform the DLS measurement at a constant, controlled temperature.

-

The correlation function obtained from the intensity fluctuations is analyzed to determine the distribution of diffusion coefficients.

-

The hydrodynamic radius is then calculated. For DHPC micelles, a monomodal size distribution with a hydrodynamic radius in the range of 1.5-2.5 nm is typically expected.

-

It is advisable to measure at different concentrations to check for concentration-dependent effects on micelle size.[10]

SAXS provides detailed information about the size, shape, and internal structure of macromolecules and their assemblies in solution. By analyzing the scattering pattern of X-rays at very small angles, one can deduce the overall shape and dimensions of the scattering particles.

Sample Preparation:

-

Sample preparation for SAXS is similar to that for DLS, with a strong emphasis on sample purity and homogeneity.

-

Prepare a concentration series of the sample to assess for inter-particle interactions and to extrapolate to infinite dilution.[11]

-

A matching buffer blank must be prepared and measured for accurate background subtraction.

Data Acquisition and Analysis:

-

SAXS data is collected as a plot of scattering intensity (I(q)) versus the scattering vector (q).

-

Guinier Analysis: At very low q values, the scattering data can be analyzed using the Guinier approximation to determine the radius of gyration (Rg), which is a measure of the overall size of the particle.[7][12] A linear Guinier plot is indicative of a monodisperse, non-aggregated sample.

-

Kratky Plot: A Kratky plot (q²I(q) vs. q) can provide qualitative information about the shape and flexibility of the scattering particles. For globular particles like micelles, the plot is expected to show a distinct peak.[7][8]

-

Pair-Distance Distribution Function (P(r)): An indirect Fourier transform of the scattering data yields the pair-distance distribution function, P(r), which is a histogram of all interatomic distances within the particle.[13][14] The shape of the P(r) function is characteristic of the particle's shape, and the point where P(r) goes to zero gives the maximum dimension (Dmax) of the particle.

-

Model Fitting: The scattering data can be fitted to theoretical models for different shapes (e.g., sphere, ellipsoid, cylinder) to obtain more detailed structural parameters. For DMPC/DHPC bicelles, a core-shell bicelle model can be used.[15]

V. Thermodynamics of DHPC Micellization

The self-assembly of DHPC into micelles is a thermodynamically driven process. The spontaneity of this process is governed by the change in Gibbs free energy (ΔG_mic).

ΔG_mic = ΔH_mic - TΔS_mic

where:

-

ΔG_mic is the Gibbs free energy of micellization. A negative value indicates a spontaneous process.

-

ΔH_mic is the enthalpy of micellization. This term reflects the changes in bond energies and intermolecular interactions during micelle formation.

-

T is the absolute temperature.

-

ΔS_mic is the entropy of micellization. This term accounts for the change in the overall disorder of the system.

The primary contribution to the favorable (negative) ΔG_mic for micellization in aqueous solution comes from the large, positive entropy change (ΔS_mic).[6] This entropy gain is primarily due to the release of ordered water molecules from around the hydrophobic acyl chains as they become sequestered within the micelle core (the hydrophobic effect).[6] The enthalpy of micellization (ΔH_mic) can be either positive (endothermic) or negative (exothermic) depending on the specific surfactant and the temperature.[16]

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for non-ionic or zwitterionic surfactants:

ΔG°_mic = RT ln(CMC)

where R is the gas constant and the CMC is expressed as a mole fraction.

VI. Quantitative Data Summary

| Parameter | Value | Method of Determination | Reference |

| Molecular Weight | 453.51 g/mol | Mass Spectrometry | [2] |

| Critical Micelle Concentration (CMC) | ~15 mM | Various (e.g., fluorescence, light scattering) | [3] |

| Hydrodynamic Radius (Rh) of Micelles | 1.5 - 2.5 nm | Dynamic Light Scattering (DLS) | Inferred from typical sizes of similar short-chain PC micelles |

| Aggregation Number (Nagg) | ~20-40 | Fluorescence Quenching, SAXS, ITC | Literature values for similar short-chain phospholipids |

| Thermodynamic Parameters | |||

| Gibbs Free Energy of Micellization (ΔG°_mic) | Typically negative | Calculated from CMC | [4][5] |

| Enthalpy of Micellization (ΔH_mic) | Varies with temperature | Isothermal Titration Calorimetry (ITC) | [16] |

| Entropy of Micellization (ΔS_mic) | Typically positive | Calculated from ΔG°_mic and ΔH_mic | [6] |

Note: Specific thermodynamic values and aggregation numbers for DHPC can vary with experimental conditions (temperature, buffer composition, etc.). The values provided are representative.

VII. Conclusion and Future Perspectives

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a remarkably versatile tool for researchers in the life sciences and pharmaceutical development. Its well-defined aggregation behavior, characterized by the formation of micelles and its crucial role in the construction of bicellar model membranes, underpins its wide range of applications. A thorough understanding of its physicochemical properties and the factors that govern its self-assembly is paramount for its effective utilization.

The experimental protocols and theoretical background presented in this guide provide a solid foundation for the characterization of DHPC aggregates. As research continues to advance, particularly in the areas of membrane protein structural biology and novel drug delivery systems, the importance of short-chain phospholipids like DHPC is poised to grow. Future studies focusing on the detailed phase behavior of pure DHPC at various temperatures and a more comprehensive mapping of its thermodynamic landscape will further enhance our ability to harness its unique properties for scientific innovation.

References

-

Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter. Available at: [Link]

-

Determination of the critical micellar concentration of a detergent using a fluorescent probe. Available at: [Link]

-

Basic data processing - Analyzing SAXS data. Available at: [Link]

-

Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing. PMC - PubMed Central. Available at: [Link]

-

Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization. ResearchGate. Available at: [Link]

-

Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. Available at: [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Technology Networks. Available at: [Link]

-

Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol). PMC - PubMed Central. Available at: [Link]

-

Thermodynamics of micellization. Wikipedia. Available at: [Link]

-

Simple ApproximaTion for Aggregation Number Determination by Isothermal Titration Calorimetry: STAND-ITC. Langmuir - ACS Publications. Available at: [Link]

-

SASDQL7 – Bicelles formed by DMPC DHPC. SASBDB. Available at: [Link]

-

Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. NIH. Available at: [Link]

-

Fluctuating temperatures have a surprising effect on disease transmission. PLOS Biology. Available at: [Link]

-

Enthalpy–Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. ResearchGate. Available at: [Link]

-

Degree of ionization (α), Gibbs free energy of micellization (ΔG° m ),... ResearchGate. Available at: [Link]

-

Refining internal bilayer structure of bicelles resolved by extended-q small angle X-ray scattering. OSTI.GOV. Available at: [Link]

-

Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. RSC Publishing. Available at: [Link]

-

Experimental Guidelines - DLS Sample Preparation. LS Instruments. Available at: [Link]

-

(PDF) Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. ResearchGate. Available at: [Link]

-

Indirect Fourier Transform (IFT) and the P(r) function. BioXTAS RAW - Read the Docs. Available at: [Link]

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. NIH. Available at: [Link]

-

[Effect of Temperature Cycle Preservation on Platelet Aggregation Rate and Routine Parameters]. PubMed. Available at: [Link]

-

Sample preparation, data collection and preliminary data analysis in biomolecular solution X-ray scattering. PMC - PubMed Central. Available at: [Link]

-

Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. Available at: [Link]

-

3.4.2: Introduction to the Hydrophobic Effect. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine solution,20mg/mLCHCl3, =99 34506-67-7 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. phavi.umcs.pl [phavi.umcs.pl]

- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Tutorial Primary Analysis [sastutorials.org]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basic data processing - Analyzing SAXS data [airen.bcm.umontreal.ca]

- 13. researchgate.net [researchgate.net]

- 14. Indirect Fourier Transform (IFT) and the P(r) function — BioXTAS RAW 2.4.1 documentation [bioxtas-raw.readthedocs.io]

- 15. osti.gov [osti.gov]

- 16. Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of the Rim: Role of DHPC in Lipid Bilayer Self-Assembly

Executive Summary

In the architecture of model membranes, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) serves as the "molecular architect" of the bilayer edge. Unlike traditional detergents that solubilize lipids into amorphous micelles, DHPC possesses a unique critical packing parameter that allows it to segregate specifically to the high-curvature rim of a bilayer disk. This segregation stabilizes bicelles (bilayered micelles)—nanostructures that combine the native-like membrane environment of a liposome with the tractability of a micelle.

This technical guide dissects the physicochemical mechanics of DHPC, providing researchers with the rationale to engineer bicellar systems for NMR spectroscopy, crystallography, and drug permeability assays.

Physicochemical Fundamentals: The Segregation Mechanism

The formation of a bicelle is driven by the immiscibility of two lipid species with vastly different geometric packing requirements.

The Structural Dichotomy

-

Long-Chain Lipid (e.g., DMPC): Cylindrical geometry. Prefers planar bilayers (

). -

Short-Chain Lipid (DHPC): Cone-like geometry due to short acyl chains (C6 or C7). Prefers high curvature (

).

When mixed in aqueous solution, the system minimizes free energy not by forming mixed micelles (random distribution), but by demixing . DMPC forms a planar bilayer "core," while DHPC segregates to the "rim," shielding the hydrophobic acyl chains of the DMPC from water.

Critical Micelle Concentration (CMC) Disparity

The stability of the bicelle relies on the massive difference in CMC between the two components. This ensures that DMPC remains in the bilayer phase while DHPC remains in dynamic exchange at the edge.

| Lipid | Chain Length | CMC (Approx.)[1] | Role |

| DMPC | C14:0 | ~6 nM | Bilayer Core (Planar) |

| DHPC (06:0) | C6:0 | ~15 mM | Rim Stabilizer (Curved) |

| DHPC (07:0) | C7:0 | ~1.4 mM | Rim Stabilizer (Curved) |

Technical Insight: The high CMC of DHPC means it exists in rapid exchange between the bicelle rim and free monomers in solution. This dynamic nature is critical for "washing out" DHPC to transition from bicelles to vesicles, a technique used in proteoliposome reconstitution.

The q-Ratio: Tuning Morphology and Phase[3][4]

The morphology of the assembly is strictly controlled by the molar ratio of long-chain to short-chain lipid, denoted as

The Phase Diagram

The behavior of DHPC/DMPC mixtures is non-linear and temperature-dependent.

-

Isotropic Bicelles (

): Small, fast-tumbling disks. Ideal for solution-state NMR as they reorient rapidly enough to average out dipolar couplings. -

Aligned Bicelles (

): Large, perforated lamellae or "worm-like" structures that align in magnetic fields. Used in solid-state NMR to measure Residual Dipolar Couplings (RDCs). -

Chiral Nematic Phase: At specific temperatures and concentrations, high-

bicelles align spontaneously, forming a liquid crystal.

Figure 1: The dependence of lipid assembly morphology on the q-ratio (DMPC:DHPC).

Protocol: Engineering the Bicelle

Objective: Preparation of 15% (w/v) Isotropic DMPC/DHPC Bicelles (

Reagents

-

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (Powder).[1][2]

-

DHPC: 1,2-dihexanoyl-sn-glycero-3-phosphocholine (storing as a lyophilized powder is recommended to prevent hydrolysis).

-

Buffer: 10 mM Sodium Phosphate, pH 6.5, 100 mM NaCl, 0.02% NaN3. (Avoid high salt initially if possible, as it affects DHPC solubility).

Step-by-Step Workflow

Step 1: Solubilization of DHPC Dissolve DHPC in the buffer first. DHPC is highly soluble and will form clear micelles immediately.

-

Why? Adding liquid DHPC to solid DMPC ensures better wetting than mixing two powders.

Step 2: Addition of DMPC Add the calculated mass of DMPC powder to the DHPC micelle solution.

-

Observation: The solution will become milky white and viscous. This indicates the presence of large, heterogeneous lipid aggregates (not yet bicelles).

Step 3: Temperature Cycling (The Annealing Process)

This is the most critical step. You must cycle the mixture between temperatures above and below the phase transition of DMPC (

-

Freeze/Cool: Place on ice or at 4°C for 15 minutes. (Bicelles are often more soluble at low temp).

-

Heat: Incubate at 42°C for 15 minutes.

-

Vortex: Vigorously vortex during the transition.

-

Repeat: Perform 3-4 cycles until the solution is completely clear and non-viscous at low temperature.

Step 4: Characterization

Verify the formation of isotropic bicelles using 1D

-

Success Criteria: Distinct, sharp resonances for the terminal methyl groups of DHPC (~0.9 ppm) and DMPC (~0.85 ppm). Broad lines indicate incomplete assembly or vesicles.

Figure 2: The annealing workflow required to drive the DMPC/DHPC mixture into a thermodynamic bicelle minimum.

Troubleshooting & Optimization

The Hydrolysis Trap

DHPC contains ester linkages which are susceptible to hydrolysis, producing fatty acids and lyso-PC.

-

Symptom: The pH of the bicelle solution drifts downward over days; solution becomes turbid.

-

Solution: Store DHPC stocks in powder form or frozen at -20°C. For long-term NMR experiments (weeks), consider using ether-linked DHPC analogs which are chemically stable at low pH.

The "Jelly" Effect

At specific concentrations and temperatures (often near the

-

Cause: Formation of an interconnected network of worm-like micelles or perforated lamellae.

-

Fix: This is often reversible. Cool the sample to 4°C to return to the isotropic fluid state. If the gel persists, the

ratio may be too high—add small aliquots of DHPC.

References

-

Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. Link

-

Tjandra, N., & Bax, A. (1997). Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science, 278(5340), 1111-1114. Link

-

Marcotte, I., & Auger, M. (2005). Bicelles as model membranes for solid- and solution-state NMR studies of membrane peptides and proteins. Concepts in Magnetic Resonance Part A, 24A(1), 17-37. Link

-

Vold, R. R., & Prosser, R. S. (1996). Magnetically oriented phospholipid bilayered micelles for structural studies of polypeptides. Does the ideal bicelle exist? Journal of Magnetic Resonance, Series B, 113(3), 267-271. Link

Sources

A Senior Application Scientist's Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) as a Premier Membrane Mimetic

Abstract

The study of membrane proteins—critical mediators of cellular function and prominent drug targets—is fundamentally constrained by their native lipid bilayer environment. Effective research necessitates their extraction and stabilization in systems that mimic this environment. 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) has emerged as an exceptionally versatile and powerful tool in this endeavor. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of DHPC's physicochemical properties and its primary application in forming "bicelles." We will explore the causality behind experimental choices, provide validated protocols for bicelle preparation and protein reconstitution, and detail the utility of DHPC-based systems in leading structural biology techniques, including NMR spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM).

Introduction: The Challenge of Membrane Protein Research and the Rise of Mimetics

Membrane proteins are integral to cellular life, governing everything from signal transduction to molecular transport.[1] However, their hydrophobic nature makes them notoriously difficult to study in vitro. Once removed from the stabilizing influence of the native cell membrane, they readily denature and aggregate. To overcome this, scientists employ membrane mimetics—artificial systems that shield the protein's hydrophobic transmembrane domains from the aqueous solvent.

While traditional detergents can solubilize membrane proteins by forming micelles, these structures often lack the lateral pressure and bilayer curvature that are critical for maintaining a protein's native conformation and function.[1][2] This is where 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) offers a superior alternative. DHPC, a short-chain phospholipid, is most powerful when used in combination with a long-chain phospholipid to form discoidal lipid aggregates known as bicelles .[2][3][4] These bicelles present a more native-like, planar lipid bilayer environment, making them an indispensable tool for the structural and functional characterization of membrane proteins.[2][5]

Physicochemical Properties of DHPC

Understanding the fundamental properties of DHPC is crucial for its effective application. DHPC is a zwitterionic phospholipid with two six-carbon acyl chains (C6:0).[6][7] This short chain length makes it water-soluble and prevents it from forming stable bilayers on its own. Instead, when dispersed in water above its critical micelle concentration (CMC), it forms small, dynamic micelles.

The key advantage of DHPC lies in its ability to act as a "detergent-like" lipid. It can self-assemble and, more importantly, integrate with traditional bilayer-forming lipids to create well-defined, stable membrane mimetic systems. Its stability over a wide pH range (4-10) and resistance to oxidation further enhance its utility in diverse experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀NO₈P | [6][8] |

| Molecular Weight | 453.51 g/mol | [8] |

| Critical Micelle Concentration (CMC) | ~1.4 - 1.65 mM | [9] |

| Form | Lyophilized Powder | [10] |

| Solubility | Water-soluble |

The Bicelle: A Superior Membrane Mimetic

The most common and powerful application of DHPC is its co-assembly with a long-chain phospholipid, typically 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), to form bicelles.[3][9][11][12]

The Structure of a Bicelle

In this model, the long-chain DMPC molecules form a planar, bilayered core that mimics the flat region of a cell membrane. The short-chain DHPC molecules preferentially segregate to the high-curvature edge of this disk, effectively shielding the hydrophobic DMPC acyl chains from the solvent.[3][12][13] This creates a stable, discoidal nanostructure that provides a native-like lipid bilayer environment for reconstituted membrane proteins.[5][14]

Caption: Conceptual model of a DHPC/DMPC bicelle.

The Importance of the 'q-ratio'

The morphology and behavior of bicelles are primarily controlled by the molar ratio of the long-chain lipid (DMPC) to the short-chain lipid (DHPC), known as the q-ratio (q = [DMPC]/[DHPC]).[2] The q-ratio is the most critical experimental parameter to adjust, as it dictates the size of the bicelle and, consequently, its suitability for a given application.[10][13][14]

-

Low q-ratios (q ≤ 0.6): These conditions produce small, rapidly tumbling bicelles.[9][15] This isotropic tumbling behavior is ideal for high-resolution solution NMR studies, as it averages out anisotropic interactions, leading to sharp spectral lines.[10][15] A q-ratio of 0.5 is often considered a good compromise for structural studies, providing a bilayer-like environment while maintaining fast tumbling.[15][16]

-

High q-ratios (q ≥ 2.5): These conditions result in the formation of much larger, disc-like structures.[9][17] In a strong magnetic field, these larger bicelles spontaneously align with their normal perpendicular to the field. This property is exploited in solid-state NMR to study the orientation of membrane-associated molecules.[2][9][18]

Experimental Protocols and Workflows

Step-by-Step Protocol for Isotropic Bicelle Preparation (q=0.5)

This protocol describes a common method for preparing small, isotropic bicelles suitable for solution NMR and other biophysical studies.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

-

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) powder

-

NMR Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, 10% D₂O)[10]

-

Glass vials

-

Vortex mixer

-

Water bath or heat block

Methodology:

-

Lipid Preparation: Weigh the appropriate amounts of DMPC and DHPC powder to achieve the desired q-ratio (q=0.5) and total lipid concentration (e.g., 100 mM). A common approach is to first dissolve DHPC powder in the buffer to create a concentrated micelle solution.[10]

-

Hydration: Add the DMPC powder to the DHPC micelle solution.[10] Tightly seal the vial.

-

Solubilization and Equilibration: To ensure homogeneous mixing and formation of bicelles, subject the mixture to several freeze-thaw cycles. This typically involves alternating the sample between an ice bath (e.g., 40 minutes) and a warm water bath set above the phase transition temperature of DMPC (~40°C) for 40 minutes.[12] Repeat this cycle 3-5 times.

-

Clarification: After the final warming step, briefly vortex the solution. A successful preparation should yield a clear, transparent liquid. The solution is now ready for protein reconstitution or direct analysis.

Caption: Workflow for preparing and validating DHPC/DMPC bicelles.

Self-Validation: Characterizing Bicelle Quality

It is essential to validate the quality of the bicelle preparation before use.

-

Visual Inspection: The final solution should be completely clear. Any turbidity or cloudiness indicates incomplete solubilization or the presence of large, undesirable lipid aggregates.[18]

-

Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the hydrodynamic radius (size) and homogeneity (polydispersity) of the bicelles in solution.[19][20] For a given q-ratio, the size should be consistent and the population monodisperse.

-

³¹P-NMR Spectroscopy: Phosphorus-31 NMR is the definitive method for assessing bicelle formation and homogeneity. Because DHPC and DMPC are in different environments (rim vs. bilayer), they produce distinct, sharp peaks in the ³¹P spectrum for isotropic bicelles.[9][10] Broadened signals or the appearance of a broad, anisotropic "shoulder" can indicate the presence of larger, slower-tumbling aggregates.[10]

Reconstituting Membrane Proteins into Bicelles

A key advantage of bicelles is the ease of protein incorporation. The most common method involves mixing the purified, detergent-solubilized membrane protein directly with a pre-formed bicelle solution.

-

Mix Components: On ice, combine the detergent-solubilized protein solution with the bicelle preparation.[5] A typical starting point is a 2:1 volume ratio of protein solution to bicelle stock.[18]

-

Incubate: Allow the mixture to incubate on ice for at least 30 minutes to facilitate the transfer of the protein from the detergent micelles into the bicelles.[5]

-

Detergent Removal (Optional but Recommended): While spontaneous insertion occurs, removing the original solubilizing detergent (e.g., via dialysis or bio-beads) can improve sample homogeneity and stability.

-

Concentrate and Use: The protein-bicelle sample can now be concentrated and used for downstream applications.

Applications in Structural Biology

The unique properties of DHPC-based bicelles have made them a cornerstone of modern membrane protein structural biology.

Solution NMR Spectroscopy

For membrane proteins small enough to be studied by solution NMR (< ~40 kDa), isotropic bicelles (q ≈ 0.5) are the medium of choice. The rapid, isotropic tumbling of these small bicelles averages out the large dipolar couplings that would otherwise lead to intractably broad signals, resulting in high-resolution spectra similar to those of soluble proteins.[2][12][14] This allows for detailed structural and dynamic analysis in a near-native lipid environment.

X-ray Crystallography

Bicelles offer a novel matrix for crystallizing membrane proteins, merging the benefits of a lipidic environment with the practicalities of vapor diffusion techniques.[5][11] In this method, the protein-bicelle mixture is liquid at low temperatures, allowing for easy handling and setup of crystallization trials.[5][21] As temperature changes or precipitants are added, the bicelles can undergo phase transitions, potentially forming perforated lamellar sheets or other ordered structures that facilitate crystal lattice formation.[5][17][22] This approach has successfully yielded high-resolution structures for several membrane proteins that were resistant to crystallization from detergent solutions.[5][11]

Cryo-Electron Microscopy (Cryo-EM)

Sample preparation is a major bottleneck in single-particle cryo-EM.[23][24] Proteins, particularly membrane proteins solubilized in detergent, often denature or adopt preferred orientations at the air-water interface during sample vitrification.[23][24] Reconstituting membrane proteins into bicelles can mitigate these issues. The larger, more viscous nature of the protein-bicelle complex can slow diffusion to the deleterious air-water interface. The lipid bilayer of the bicelle provides a stabilizing environment, helping to maintain the protein's native fold during the blotting and freezing process.[1] While detergents remain the most common solubilization agent for cryo-EM, the use of bicelles and other nanodiscs is a growing strategy to improve sample quality and obtain higher-resolution structures.[1][25]

Conclusion and Future Outlook

1,2-dihexanoyl-sn-glycero-3-phosphocholine is more than just a short-chain lipid; it is a critical enabler of modern membrane protein science. Its ability to form tunable, bilayer-like bicelles provides an unparalleled platform for stabilizing membrane proteins for structural and functional analysis. By carefully controlling the q-ratio, researchers can create membrane mimetics tailored for a wide array of biophysical techniques, from the high-resolution detail of solution NMR to the atomic snapshots of X-ray crystallography and cryo-EM. As research continues to unravel the complexities of membrane protein function, the foundational role of DHPC in creating reliable and physiologically relevant model membranes is assured.

References

- Bicelle Preper

- Synthesis of Organic-Inorganic Hybrid Bicelles - Lipid Bilayer Nanodiscs Encompassed by Siloxane Surfaces. (URL: )

- Dynamic properties of isotropic DMPC/DHPC bicelles : Insights from solution NMR and MD simul

- Structure and Dynamics of Membrane Proteins and Membrane Associated Proteins with Native Bicelles

-

Bicelle crystallization: A new method for crystallizing membrane proteins yields a monomeric bacteriorhodopsin structure - ResearchGate. (URL: [Link])

-

Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC - NIH. (URL: [Link])

-

Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC. (URL: [Link])

-

Crystallization of bacteriorhodopsin from bicelle formulations at room temperature - PMC. (URL: [Link])

-

Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles | Langmuir. (URL: [Link])

-

The Magic of Bicelles Lights Up Membrane Protein Structure | Chemical Reviews. (URL: [Link])

-

Lipid bilayer strengthens the cooperative network of membrane proteins - bioRxiv.org. (URL: [Link])

-

Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition - PubMed. (URL: [Link])

-

(PDF) Mechanisms of membrane protein crystallization in 'bicelles' - ResearchGate. (URL: [Link]')

-

The best of both worlds: A new lipid complex has micelle and bicelle-like properties | bioRxiv. (URL: [Link])

-

Crystallizing membrane proteins using lipidic bicelles - PMC - NIH. (URL: [Link])

-

07:0 PC (DHPC) - AVANTI POLAR LIPIDS - 850306C - cogershop.com. (URL: [Link])

-

The Magic of Bicelles Lights Up Membrane Protein Structure - PMC. (URL: [Link])

-

Light scattering on the structural characterization of DMPG vesicles along the bilayer anomalous phase transition - PubMed. (URL: [Link])

-

Morphology of Three Lyotropic Liquid Crystalline Biological NMR Media Studied by Translational Diffusion Anisotropy. (URL: [Link])

-

Structure Database (LMSD) - LIPID MAPS. (URL: [Link])

-

1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem. (URL: [Link])

-

Direct observation and characterization of DMPC/DHPC aggregates under conditions relevant for biological solution NMR - PubMed. (URL: [Link])

-

A new method to prepare cryo-EM samples avoids protein damage during freezing. (URL: [Link])

-

Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - Frontiers. (URL: [Link])

-

Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis. (URL: [Link])

-

Cryo-EM sample preparation for high-resolution structure studies - PMC. (URL: [Link])

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. The Magic of Bicelles Lights Up Membrane Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. LIPID MAPS [lipidmaps.org]

- 8. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid bilayer strengthens the cooperative network of membrane proteins | bioRxiv [biorxiv.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct observation and characterization of DMPC/DHPC aggregates under conditions relevant for biological solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. avantiresearch.com [avantiresearch.com]

- 19. rsc.org [rsc.org]

- 20. Light scattering on the structural characterization of DMPG vesicles along the bilayer anomalous phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Crystallization of bacteriorhodopsin from bicelle formulations at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A new method to prepare cryo-EM samples avoids protein damage during freezing | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]

- 24. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]

- 25. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Self-Assembly of 1,2-Hexanoylphosphatidylcholine (DHPC) into Nanostructures

[1]

Executive Summary & Molecular Architecture[1]

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic short-chain phospholipid that occupies a unique niche in soft matter physics. Unlike its long-chain analogs (e.g., DMPC, DPPC) which spontaneously form bilayers (vesicles/liposomes), DHPC behaves kinetically and thermodynamically as a surfactant .[1]

This distinction is governed by the Critical Packing Parameter (CPP) . DHPC possesses a bulky phosphocholine headgroup relative to its short di-hexanoyl (6:[1]0) hydrophobic tails.[1][2][3]

-

CPP Calculation:

[1]

This guide details the self-assembly of pure DHPC into micelles and its critical role as an "edge-stabilizer" in binary DMPC/DHPC systems (bicelles), widely used in NMR spectroscopy and membrane protein crystallization.[1]

Phase I: Pure DHPC Micellization[1]

In aqueous environments, DHPC remains monomeric until it reaches a specific concentration threshold.[1] Beyond this point, the hydrophobic effect drives the sequestration of the hexanoyl chains into a core, leaving the phosphocholine heads exposed to the solvent.

Thermodynamic Constants

The high Critical Micelle Concentration (CMC) of DHPC is its defining feature.[1] Unlike DMPC (CMC

| Property | Value | Context |

| CMC | 14 - 16 mM | High instability upon dilution (e.g., in bloodstream).[1] |

| Aggregation Number ( | ~19 - 27 | Forms small, discrete aggregates.[1] |

| Micelle Shape | Prolate Ellipsoid | Not perfectly spherical; axes approx. 24 Å (major) / 8 Å (minor).[1][4] |

| Phase Transition | N/A | Fluid phase at all physiological temperatures (Chain melting |

Mechanism of Assembly

The assembly is entropy-driven.[1] The release of structured water molecules surrounding the hydrophobic hexanoyl chains provides the thermodynamic gain required to overcome the repulsive forces of the headgroups.

Figure 1: The dynamic equilibrium of DHPC micellization. Note the high exchange rate compared to long-chain lipids.

Phase II: Binary Systems (The Bicelle Revolution)

The most significant application of DHPC is not in its pure form, but as a "molecular rim" that stabilizes planar patches of long-chain lipids (typically DMPC). These structures are known as Bicelles (Bilayered Micelles).[1]

The "q" Ratio

The morphology of the nanostructure is strictly controlled by the molar ratio of long-chain lipid to short-chain lipid, denoted as q .

-

Low q (0.25 < q < 1.0): Isotropic Bicelles.[1] Small, rapidly tumbling discs.[1] Ideal for solution NMR.[1]

-

High q (q > 3.0): Aligned Bicelles (Smectic Phase).[1] Large perforated sheets that align in magnetic fields.[1] Used for solid-state NMR and measuring Residual Dipolar Couplings (RDCs).[1]

Structural Logic

DMPC forms the planar bilayer (low curvature), while DHPC segregates to the high-curvature rim, shielding the hydrophobic DMPC tails from water.

Figure 2: The segregation of lipids in bicelle formation.[1] DHPC acts as the surfactant edge.

Experimental Protocols

Protocol A: Preparation of DMPC/DHPC Bicelles (The "Cold Cycle" Method)

Objective: Create a homogeneous bicelle solution (

-

Weighing:

-

Hydration (Cold):

-

Dissolve lipids in cold buffer (10 mM Phosphate, pH 6.[1]5) at 4°C .

-

Note: At this stage, the mixture will appear milky/chalky (heterogeneous).

-

-

Temperature Cycling (The Homogenization Step):

-

Heat: Incubate at 42°C for 15 minutes. (Mixture becomes less viscous).[1]

-

Cool: Place on ice/4°C for 15 minutes.

-

Vortex: Vortex vigorously while cold.

-

Repeat: Perform this cycle 3–4 times.

-

-

Final State:

-

The sample should be clear to slightly opalescent at 4°C.

-

Upon warming to room temperature (

C), the sample may become viscous/gel-like (formation of the liquid crystalline phase).

-

Protocol B: Characterization via Deuterium NMR

To verify the formation of aligned bicelles (high

-

Add

to the sample (typically 10%).[1] -

Acquire a

(Deuterium) NMR spectrum.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Success Criteria: A doublet (quadrupolar splitting) indicates the water is interacting with an ordered surface.[1] A singlet indicates isotropic tumbling (micelles or broken bicelles).[1]

Applications & Limitations

Membrane Protein Solubilization

DHPC is often used in "detergent screening" for membrane proteins.[1]

-

Advantage: It is a lipid, not a harsh detergent like SDS.[1] It preserves native lipid-protein interactions better than synthetic surfactants.[1]

-

Disadvantage: High CMC means it is difficult to remove via dialysis.[1]

Drug Delivery (Caveats)

While DMPC/DHPC bicelles are explored for transdermal delivery (due to their ability to squeeze through stratum corneum pores), pure DHPC is rarely used as an intravenous carrier.[1]

-

Reason: Upon injection, blood volume dilution drops the concentration below the CMC (15 mM). The micelles instantly disassemble, dumping the payload.

-

Solution: PEGylation or cross-linking of the bicelle rim is required for in vivo stability.

References

-

Avanti Polar Lipids. Bicelle Preparation and Phase Behavior.[1] Available at: [Link][1]

-

Sanders, C. R., & Prosser, R. S. (1998).[1] Bicelles: a model membrane system for all seasons? Structure.[1][2][4][5][6][7][8][9] Available at: [Link]

-

Matsumori, N., et al. (2018).[1] Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Langmuir/MDPI.[1] Available at: [Link][1]

-

Tjandra, N., & Bax, A. (1997).[1] Direct measurement of distances and angles in biomolecules by NMR in a dilute liquid crystalline medium. Science.[1] Available at: [Link][1]

-

PubChem. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine Compound Summary. Available at: [Link][1]

Sources

- 1. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phospholipid-research-center.com [phospholipid-research-center.com]

- 3. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]